![molecular formula C27H20FN3OS2 B11143735 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11143735.png)
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a pyrazole ring and a fluorophenyl group, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Attachment of Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the pyrazole ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethyl sulfoxide, strong nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Thiazolidin-4-one derivatives, including the compound , have shown significant potential as anticancer agents. Recent studies highlight the following aspects:
Case Studies
- Cytotoxic Activity : In vitro studies have demonstrated that compounds similar to (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit potent cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.24 µM against HepG2 liver cancer cells .
Structural Activity Relationships
- The efficacy of these compounds often correlates with their structural features. Modifications on the phenyl rings or the thiazolidinone core can enhance their biological activity, making them promising candidates for further development as anticancer drugs .
Antimicrobial Properties
Thiazolidin-4-one derivatives have also been investigated for their antimicrobial activities, particularly against bacterial strains.
Antibacterial Activity
- Compounds similar to this compound have been shown to possess moderate to good antibacterial properties. For instance, studies indicate that thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones is another area of interest.
Research Findings
- Various studies have documented the ability of thiazolidinone derivatives to reduce inflammation in vitro and in vivo. This includes inhibition of pro-inflammatory cytokines and modulation of immune responses .
Clinical Relevance
- The anti-inflammatory properties can be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases, where chronic inflammation plays a critical role in disease progression.
Summary Table of Applications
Application | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | Enzyme inhibition (CDKs, tyrosine kinases) | IC50 values as low as 0.24 µM against HepG2 cells |
Antimicrobial | Disruption of cell wall synthesis | Effective against E. coli and Staphylococcus aureus |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Potential treatment for chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The thiazolidinone core is particularly effective in inhibiting certain enzymes, while the pyrazole ring enhances its binding affinity.
Comparison with Similar Compounds
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a bromophenyl group, which may alter its chemical properties and biological activity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative, a class of compounds known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as the 4-fluorophenyl and phenylethyl groups, contributes to its biological profile.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications at various positions of the thiazolidinone ring can significantly enhance antimicrobial efficacy. For instance, studies have shown that certain derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans .
Anticancer Potential
The anticancer activity of thiazolidinones has garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have reported that derivatives exhibit significant cytotoxicity against human colon adenocarcinoma cells (HT29) and other cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antidiabetic Effects
Thiazolidinones are known for their insulin-sensitizing properties, making them potential candidates for diabetes treatment. They act primarily through activation of peroxisome proliferator-activated receptors (PPARs), which regulate glucose metabolism and lipid storage . Compounds in this class have shown promise in lowering blood glucose levels in diabetic models.
Antioxidant Activity
Research has highlighted the antioxidant potential of thiazolidinone derivatives, which can scavenge free radicals and reduce oxidative stress. Studies employing DPPH and ABTS radical scavenging assays have demonstrated that some derivatives possess significant antioxidant activity, comparable to standard antioxidants like vitamin C .
Study on 2,3-disubstituted Thiazolidin-4-one Derivatives
A study focused on the synthesis of novel 2,3-disubstituted thiazolidin-4-one derivatives revealed substantial antimicrobial and anticancer activities. Among the tested compounds, specific derivatives showed IC50 values indicating potent inhibition against various pathogens and cancer cell lines .
Synthesis and Evaluation of New Derivatives
Another research effort synthesized a series of thiazolidinone derivatives with varying substituents. The biological evaluation indicated that certain compounds exhibited strong anti-HIV activity with EC50 values in the nanomolar range, showcasing their potential as antiviral agents .
Properties
Molecular Formula |
C27H20FN3OS2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20FN3OS2/c28-22-13-11-20(12-14-22)25-21(18-31(29-25)23-9-5-2-6-10-23)17-24-26(32)30(27(33)34-24)16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2/b24-17- |
InChI Key |
AASGHURDYHCZOX-ULJHMMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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